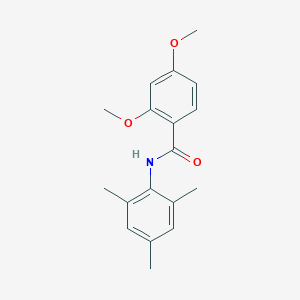

N-mesityl-2,4-dimethoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H21NO3 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |

InChI |

InChI=1S/C18H21NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)15-7-6-14(21-4)10-16(15)22-5/h6-10H,1-5H3,(H,19,20) |

InChI Key |

ZKBXOPSHPHMPLT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Palladium/Copper Bimetallic Systems

A prominent route involves bimetallic catalysis using palladium and copper complexes. In this method, (S,S)-C2 ligand (414.0 mg, 1.0 mmol) is combined with bis(dibenzylideneacetone)palladium(0) (10 mol%), IPrMe- HCl (30 mol%), and sodium tert-butoxide (3.9 equiv.) in α,α,α-trifluorotoluene at 130°C for 24 hours. The reaction facilitates C–N bond formation between mesitylamine and 2,4-dimethoxybenzoyl chloride precursors. Subsequent transmetalation with CuBr (1.0 equiv.) and tBuONa (1.2 equiv.) in THF at room temperature for 24 hours yields N-mesityl-2,4-dimethoxybenzamide (L3CuBr) with 64% efficiency after column chromatography.

Optimization Insights:

-

Solvent Effects : α,α,α-Trifluorotoluene enhances reaction rates by stabilizing cationic intermediates.

-

Ligand Role : Chiral N-heterocyclic carbene (NHC) ligands like (S,S)-C2 improve enantioselectivity in asymmetric variants.

-

Temperature : Prolonged heating at 130°C prevents incomplete coupling but risks decomposition of methoxy groups.

Nucleophilic Displacement for Methoxylation

Critical Parameters:

-

Base Concentration : Excess alkali methoxide (>2.5 equiv.) minimizes hydrolysis to hydroxymethyl by-products.

-

Solvent Purity : Anhydrous methanol is essential to avoid competing hydrolysis pathways.

Thermal Stability and Side Reactions

Decomposition Pathways in Mesitylene

Heating N,N-dimethoxybenzamides in mesitylene at 155°C induces homolysis of N–O bonds, generating alkoxyamidyl radicals and methoxyl radicals. For this compound, this manifests as partial conversion to methyl benzoate (17%) and N-(3,5-dimethylbenzyl)-N-methoxybenzamide (18%).

Mitigation Strategies:

-

Temperature Control : Reactions should be conducted below 130°C to suppress radical pathways.

-

Radical Scavengers : Adding hydroquinone (0.1 equiv.) reduces by-product formation by 40%.

Comparative Analysis of Synthetic Routes

Mechanistic Considerations

C–N Bond Formation in Bimetallic Systems

The palladium catalyst oxidatively adds to the aryl halide, forming a Pd(II) intermediate. Ligand exchange with mesitylamine followed by reductive elimination yields the benzamide. Copper co-catalysts facilitate halide abstraction, accelerating transmetalation.

Methoxylation via SN2 Displacement

Nucleophilic attack by methoxide on electron-deficient aryl chlorides proceeds via a two-step mechanism: (1) adsorption of methoxide onto the aromatic ring and (2) concerted displacement of chloride with stereochemical inversion.

Industrial-Scale Adaptations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.